molecular formula C18H26N2O3 B3026806 tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1128137-43-8

tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B3026806
CAS RN: 1128137-43-8
M. Wt: 318.4
InChI Key: IKLZRTSCLIGAJJ-UHFFFAOYSA-N
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Description

“tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spiro compounds are key building blocks for drug discovery as they exhibit a variety of interesting biological activities . They interact with a wide range of receptors, which has resulted in significant interest in developing efficient methods to prepare spiro compounds .


Synthesis Analysis

An efficient, scalable synthesis approach towards this spirocyclic oxindole analogue has been described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include dianion alkylation, cyclization, and demethylation . These reactions are crucial for the formation of the spirocyclic structure .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Spirocyclic compounds like tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate serve as valuable scaffolds for drug development. Researchers explore their interactions with biological targets, aiming to discover novel therapeutic agents. Potential applications include:

Chemical Biology and Receptor Interactions

Understanding the binding interactions of spirocyclic molecules with receptors is crucial. Researchers explore the following:

Materials Science and Organic Synthesis

Beyond their biological applications, spirocyclic compounds find use in materials science and synthetic chemistry:

Future Directions

Spirocyclic oxindole analogues, such as “tert-Butyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate”, are becoming key building blocks for drug discovery . Their unique structure and wide receptor interaction make them a significant area of interest for future research . Further studies could focus on exploring their potential biological activities and developing efficient methods for their preparation .

properties

IUPAC Name

tert-butyl 5-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-9-7-18(8-10-20)12-19-15-6-5-13(22-4)11-14(15)18/h5-6,11,19H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLZRTSCLIGAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113969
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-5-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1128137-43-8
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-5-methoxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128137-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-5-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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